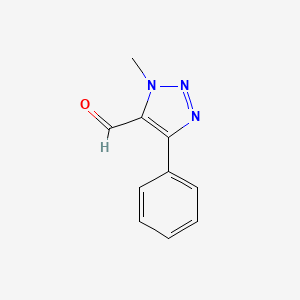

1-Methyl-4-phenyl-1H-1,2,3-triazole-5-carbaldehyde

Vue d'ensemble

Description

1,2,3-Triazoles are a class of heterocyclic compounds that contain a five-membered ring with three nitrogen atoms and two carbon atoms . They are known for their unique properties, inert nature, and ability to mimic amide bonds .

Synthesis Analysis

1,2,3-Triazoles can be synthesized using a variety of methods. One common method is the copper-catalyzed 1,3-dipolar Huisgen cycloaddition of azides to alkynes, also known as the CuAAC reaction . This reaction is reliable, regioselective, and high-yielding .Molecular Structure Analysis

The molecular structure of 1,2,3-triazoles is planar and aromatic . The 1,2,3-triazole ring can exist in two tautomeric forms, 1H-1,2,3-triazole and 2H-1,2,3-triazole .Chemical Reactions Analysis

1,2,3-Triazoles can participate in a variety of chemical reactions. For example, they can undergo N-arylation, N-alkylation, and N-acylation reactions .Physical And Chemical Properties Analysis

1,2,3-Triazoles are generally highly soluble in water . They have a refractive index of approximately 1.498 and a density of about 1.192 g/mL at 25 °C .Mécanisme D'action

Target of Action

It is known that the nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes .

Mode of Action

The mode of action of 1-Methyl-4-phenyl-1H-1,2,3-triazole-5-carbaldehyde involves its interaction with its targets. The compound may exhibit inhibitory potential through direct binding with the active site residues of enzymes

Biochemical Pathways

It is known that triazole derivatives can play a role in a variety of biochemical pathways due to their broad range of applications in biomedicinal, biochemical, and material sciences .

Result of Action

It is known that triazole derivatives can exhibit a variety of biological activities, which suggests that this compound could have diverse molecular and cellular effects .

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using 1-Methyl-4-phenyl-1H-1,2,3-triazole-5-carbaldehyde in lab experiments include its high purity, efficiency of synthesis, and unique structure. However, its limitations include its potential toxicity and lack of understanding of its mechanism of action.

Orientations Futures

There are several future directions for research involving 1-Methyl-4-phenyl-1H-1,2,3-triazole-5-carbaldehyde. One potential direction is to further investigate its mechanism of action and potential therapeutic applications. Additionally, it may be useful to explore its potential applications in imaging studies and catalysis. Furthermore, the development of new methods for the synthesis of this compound may lead to the discovery of new compounds with unique properties.

Applications De Recherche Scientifique

1-Methyl-4-phenyl-1H-1,2,3-triazole-5-carbaldehyde has been extensively studied for its potential applications in various research fields. It is commonly used as a building block for the synthesis of other compounds due to its unique structure and reactivity. It has been used in the development of new drugs, fluorescent probes, and catalysts.

Safety and Hazards

Propriétés

IUPAC Name |

3-methyl-5-phenyltriazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O/c1-13-9(7-14)10(11-12-13)8-5-3-2-4-6-8/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCQCSQBHJPBFEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(N=N1)C2=CC=CC=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2621290.png)

![4-[3-(4-methyl-4H-1,2,4-triazol-3-yl)piperidin-1-yl]-4-oxobutanoic acid](/img/structure/B2621293.png)

![6-(3-Chlorophenyl)-2-[2-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl]pyridazin-3-one](/img/structure/B2621295.png)

![N-(4-(N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)butyramide](/img/structure/B2621298.png)

![N-(4-acetamidophenyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2621300.png)

![3,6-diamino-N-(4-bromophenyl)-5-cyano-4-(4-isopropylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2621307.png)

![1-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-(2-phenoxyethyl)urea](/img/structure/B2621312.png)